molecular formula C14H10N2O3 B5582252 6-(4-METHOXYPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

6-(4-METHOXYPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

Cat. No.: B5582252
M. Wt: 254.24 g/mol
InChI Key: LNIJAGSPSMYFJB-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a heterocyclic compound that features a pyrrolopyridine core with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

6-(4-METHOXYPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

6-(4-methoxyphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-19-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14(16)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIJAGSPSMYFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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